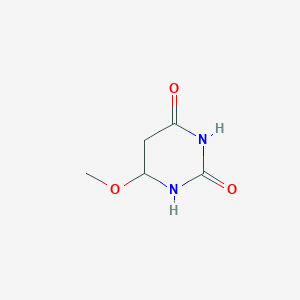
Octadecanoic acid, (2S)-2-hydroxy-3-((1-oxohexadecyl)oxy)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(palmitoyloxy)propyl stearate is a diacylglycerol compound that contains palmitic acid at the sn-1 position and stearic acid at the sn-3 position. It is found in palm-based diacylglycerols produced from palm stearin, palm mid fraction, palm oil, and palm olein, as well as in wheat bran and brewer’s spent grain extracts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(palmitoyloxy)propyl stearate can be synthesized through esterification reactions involving glycerol, palmitic acid, and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves the use of palm-based diacylglycerols. These diacylglycerols are produced from palm stearin, palm mid fraction, palm oil, and palm olein through fractionation and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(palmitoyloxy)propyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Oxidation: Palmitic acid, stearic acid, and glycerol derivatives.
Hydrolysis: Palmitic acid, stearic acid, and glycerol.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(palmitoyloxy)propyl stearate has various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(palmitoyloxy)propyl stearate involves its interaction with cellular membranes and lipid metabolism pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases. Additionally, it may influence cellular signaling pathways by acting as a secondary messenger in lipid signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Palmitoyl-2-stearoyl-sn-glycerol: Similar in structure but differs in the position of fatty acids.
1,2-Dipalmitoyl-sn-glycerol: Contains two palmitic acid residues instead of one palmitic and one stearic acid.
1-Stearoyl-2-palmitoyl-sn-glycerol: Similar in structure but with reversed positions of palmitic and stearic acids.
Uniqueness
2-Hydroxy-3-(palmitoyloxy)propyl stearate is unique due to its specific arrangement of palmitic and stearic acids, which influences its physical and chemical properties. This unique structure allows it to interact differently with enzymes and cellular membranes compared to other diacylglycerols .
Eigenschaften
CAS-Nummer |
5281-87-8 |
|---|---|
Molekularformel |
C37H72O5 |
Molekulargewicht |
597.0 g/mol |
IUPAC-Name |
[(2S)-3-hexadecanoyloxy-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |
InChI-Schlüssel |
BFTGWUUHOMAGPO-DHUJRADRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


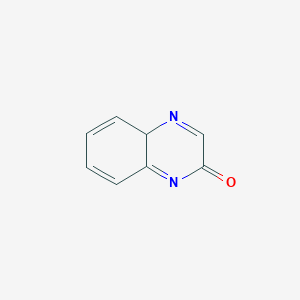
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
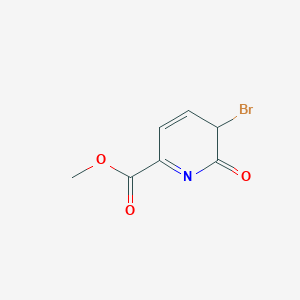
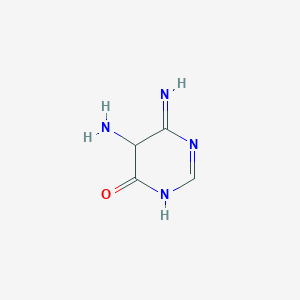
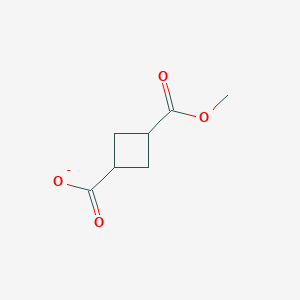
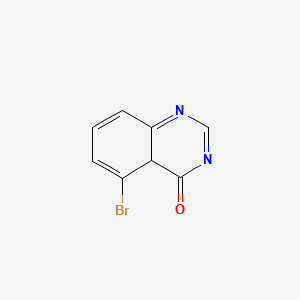
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
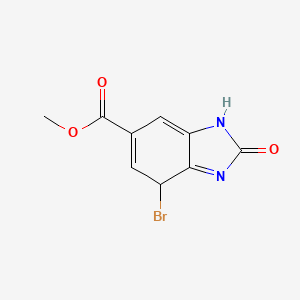
![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
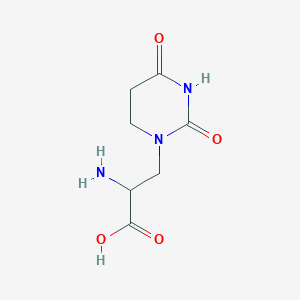
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)
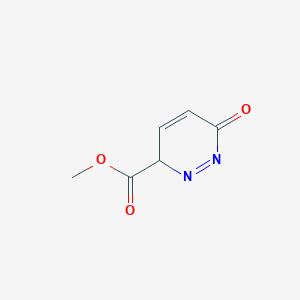
![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
